molecular formula C22H28Cl2O4 B1669898 2,6-Dicloroindofenol CAS No. 82749-70-0

2,6-Dicloroindofenol

Número de catálogo: B1669898
Número CAS: 82749-70-0
Peso molecular: 427.4 g/mol
Clave InChI: KHKGTPJPBOQECW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Case Studies

  • Ischemic Stroke Models : In a study involving a rat model of middle cerebral artery occlusion (MCAO), DCPIB was administered intracisternally and resulted in a notable reduction in infarct volume (26.65% compared to 45.52% in controls) and improved functional recovery post-injury . This suggests its potential as a therapeutic agent in stroke management.
  • Cell Culture Studies : In cultured PC12 cells, which serve as an in vitro model for ischemic conditions, DCPIB treatment significantly decreased cell death induced by oxygen-glucose deprivation (OGD) . This indicates its effectiveness in protecting neuronal cells under stress conditions.

Summary Table: Neuroprotective Effects of DCPIB

Study TypeModel UsedKey Findings
In VivoRat MCAO ModelReduced infarct volume (26.65%) and improved recovery
In VitroPC12 Cell CultureDecreased OGD-induced cell death

Impact on Ion Channels

DCPIB's inhibition of VRAC has broader implications for cellular physiology beyond neuroprotection. It has been shown to influence ion transport mechanisms, particularly in glial cells where it affects chloride ion currents and cell volume regulation.

Research Insights

  • Chloride Ion Regulation : Studies indicate that DCPIB effectively blocks hypotonic-induced decreases in intracellular chloride concentration ([Cl⁻]i) in various cell types, including astrocytes . This regulation is critical for maintaining cellular homeostasis during osmotic stress.
  • Glutamate Transport : Beyond its effects on VRAC, DCPIB also inhibits glutamate uptake via the GLT-1 transporter, highlighting its multifaceted role in modulating neurotransmitter dynamics .

Summary Table: Effects on Cellular Physiology

Cellular FunctionEffect of DCPIBReference
Chloride RegulationBlocks hypotonic-induced [Cl⁻]i decrease
Glutamate TransportInhibits GLT-1 transporter

Stroke and Ischemia

The compelling evidence supporting DCPIB's neuroprotective effects positions it as a potential therapeutic agent for ischemic stroke and related conditions. Its ability to selectively inhibit VRAC could offer a novel approach to mitigating excitotoxic damage during acute neurological events.

Mecanismo De Acción

DCPIB ejerce sus efectos inhibiendo selectivamente los canales de aniones regulados por volumen. Se une al filtro de selectividad del canal, bloqueando la conducción iónica y evitando que el canal se abra en respuesta a estímulos osmóticos. Esta inhibición afecta varios procesos celulares, incluida la regulación del volumen celular, la proliferación y la apoptosis .

Análisis Bioquímico

Biochemical Properties

DCPIB plays a significant role in biochemical reactions by inhibiting VRACs. It interacts with the leucine-rich repeat-containing protein 8 (LRRC8) family members, particularly LRRC8A, which forms the core of VRACs. The interaction between DCPIB and LRRC8A involves binding to the extracellular selectivity filter of the channel, effectively blocking ion conduction. This inhibition is crucial for studying the function of VRACs in cellular processes and understanding their role in diseases .

Cellular Effects

DCPIB has profound effects on various cell types and cellular processes. By inhibiting VRACs, DCPIB influences cell volume regulation, which is essential for cell survival under osmotic stress. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, DCPIB has been shown to modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in gene expression patterns and metabolic fluxes. These effects are critical for understanding the role of VRACs in cell physiology and pathology .

Molecular Mechanism

The molecular mechanism of DCPIB involves its binding to the extracellular selectivity filter of VRACs, particularly the LRRC8A subunit. This binding sterically occludes the ion conduction pathway, preventing the flow of chloride and other anions through the channel. Additionally, DCPIB-induced conformational changes in the channel protein can affect its gating properties, further modulating its activity. These molecular interactions are essential for understanding how DCPIB exerts its inhibitory effects on VRACs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DCPIB can change over time due to its stability and degradation. DCPIB is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation. Over time, the inhibitory effects of DCPIB on VRACs may diminish, necessitating the use of fresh solutions for consistent results. Long-term studies have shown that DCPIB can have sustained effects on cellular function, including prolonged inhibition of VRAC activity and associated cellular responses .

Dosage Effects in Animal Models

The effects of DCPIB vary with different dosages in animal models. At low doses, DCPIB effectively inhibits VRACs without causing significant toxicity. At higher doses, DCPIB can induce adverse effects, including cytotoxicity and disruption of cellular homeostasis. Threshold effects have been observed, where a minimal concentration of DCPIB is required to achieve effective VRAC inhibition. These dosage-dependent effects are crucial for determining the therapeutic potential and safety of DCPIB in preclinical studies .

Metabolic Pathways

DCPIB is involved in metabolic pathways related to its role as a VRAC inhibitor. It interacts with enzymes and cofactors that regulate cellular redox states and ion homeostasis. By inhibiting VRACs, DCPIB can alter the metabolic flux of ions and osmolytes, affecting overall cellular metabolism. These interactions are essential for understanding the broader metabolic implications of DCPIB and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, DCPIB is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. DCPIB’s distribution is critical for its inhibitory effects on VRACs, as it needs to reach the extracellular selectivity filter of the channel to exert its action. Understanding these transport mechanisms is vital for optimizing the use of DCPIB in research and therapeutic contexts .

Subcellular Localization

DCPIB’s subcellular localization is primarily determined by its interactions with VRACs and other cellular components. It is directed to the plasma membrane, where VRACs are located, through specific targeting signals and post-translational modifications. This localization is crucial for its activity as a VRAC inhibitor, as it needs to bind to the extracellular selectivity filter of the channel. Understanding the subcellular localization of DCPIB helps elucidate its mechanism of action and potential off-target effects .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de DCPIB implica varios pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación del núcleo indanona, la cloración y el posterior acoplamiento con ácido butanoico. Las condiciones de reacción típicamente implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza .

Métodos de Producción Industrial

Si bien los métodos de producción industrial específicos para DCPIB no están ampliamente documentados, el enfoque general implicaría escalar los procedimientos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, utilizando disolventes y reactivos de grado industrial, y empleando reactores a gran escala para producir DCPIB en cantidades a granel .

Análisis De Reacciones Químicas

Tipos de Reacciones

DCPIB experimenta varias reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran DCPIB incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios disolventes orgánicos. Las condiciones de reacción a menudo implican temperaturas controladas, ajustes de pH y el uso de catalizadores para facilitar las reacciones .

Productos Principales

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir moléculas de DCPIB modificadas con diferentes grupos funcionales .

Comparación Con Compuestos Similares

Actividad Biológica

DCPIB (4-(2-butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl) oxobutyric acid) is a selective inhibitor of volume-regulated anion channels (VRAC). Its biological activity has been extensively studied across various cellular and physiological contexts, revealing both therapeutic potential and mechanisms of action.

DCPIB primarily functions as a blocker of VRAC, which are crucial for osmoregulation and cellular volume control. It has been shown to inhibit the swelling-activated chloride current (ICl,swell) in different cell types, including rat pancreatic β-cells (IC50 ~ 2 μM) and cardiovascular tissues (IC50 = 4.1 μM) . Additionally, DCPIB impacts mitochondrial function by inhibiting complexes I, II, and III of the electron transport chain, leading to reduced ATP production and altered mitochondrial membrane potential .

Inhibition of Angiogenesis

Recent studies have highlighted DCPIB's role in inhibiting angiogenesis. In an in vivo model of corneal suture and myocardial infarction, DCPIB administration significantly reduced neovascularization and endothelial cell proliferation. Specifically, it suppressed the total and phosphorylated levels of VEGFR2, a key receptor in angiogenic signaling pathways . The effects were quantified using slit-lamp biomicroscopy and immunofluorescence staining, demonstrating a marked decrease in CD31-positive endothelial cells following treatment with DCPIB .

Impact on Cellular Functions

DCPIB has been shown to affect various cellular processes:

  • Insulin Secretion : It inhibits glucose-stimulated insulin secretion in β-cells by blocking VRAC and indirectly activating KATP channels .
  • Cellular Proliferation and Migration : In human umbilical vein endothelial cells (HUVECs), DCPIB reduced tube formation and migration, essential for angiogenesis .
  • Neuroprotection : In models of cerebral ischemia, DCPIB exhibited neuroprotective effects by reducing infarct volume when administered locally, though systemic administration was less effective .

Study 1: Angiogenesis Inhibition

In a controlled study using mouse models, DCPIB was administered via subconjunctival injection or eye drops. Results indicated significant inhibition of corneal neovascularization at doses of 10 μM and 300 μM on days 10 and 14 post-treatment. The study utilized semi-quantitative scoring to assess neovascularization, confirming the compound's efficacy in reducing angiogenic activity .

Study 2: Neuroprotective Effects

A study investigating the effects of DCPIB in a rat model of reversible middle cerebral artery occlusion demonstrated that local administration led to a significant reduction in glutamate levels during ischemic conditions. This suggests that DCPIB may help mitigate excitotoxicity associated with ischemic injury .

Summary Table of Biological Activities

Activity Description IC50 / Concentration
VRAC BlockadeInhibits swelling-activated chloride currents~2 μM (β-cells), 4.1 μM (cardiovascular tissues)
Mitochondrial FunctionSuppresses ATP production; inhibits electron transport chain complexes10 μM
Angiogenesis InhibitionReduces endothelial cell proliferation and migration10 μM (in vivo)
NeuroprotectionDecreases infarct volume in ischemia modelLocal administration

Propiedades

IUPAC Name

4-[(2-butyl-6,7-dichloro-2-cyclopentyl-1-oxo-3H-inden-5-yl)oxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28Cl2O4/c1-2-3-10-22(15-7-4-5-8-15)13-14-12-16(28-11-6-9-17(25)26)19(23)20(24)18(14)21(22)27/h12,15H,2-11,13H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKGTPJPBOQECW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCCCC(=O)O)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90435165
Record name DCPIB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82749-70-0
Record name DCPIB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DCPIB
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

By following substantially the procedure in Example 8, Step B, but substituting for (+) 6,7-dichloro-2-cyclopentyl-2,3-dihydro-5-hydroxy-2-methyl-1H-inden-1-one an equimolar quantity of (+) 2-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-5-hydroxy-1H-inden-1-one described therein, there is obtained (+) 4-[(2-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy]butanoic acid which melts at 139°-139.5° C., [α]D25 +18.4° (C=5, ethanol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dcpib
Reactant of Route 2
Dcpib
Reactant of Route 3
Dcpib
Reactant of Route 4
Dcpib
Reactant of Route 5
Dcpib
Reactant of Route 6
Dcpib

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.